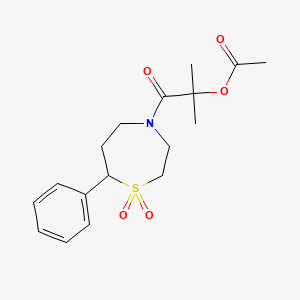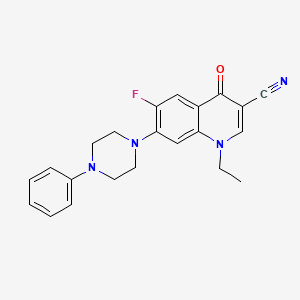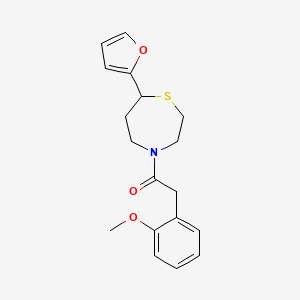![molecular formula C20H19FN6O2S B2443399 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1172776-96-3](/img/structure/B2443399.png)
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide” is a pyrazolo[3,4-b]pyridine derivative . These derivatives have been synthesized and evaluated as TRK inhibitors . TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
The synthesis of these compounds involves scaffold hopping and computer-aided drug design . The synthetic route for these compounds involves coupling with ethoxycarbonylphenyl-boronic acid through a Suzuki reaction to produce an intermediate . This intermediate is then coupled with 2,5-difluorobenzyl through a Miyaura borylation reaction and Suzuki reaction in sequence in one pot .
Molecular Structure Analysis
The molecular structure of these compounds is complex, involving multiple rings and functional groups . The core structure is a pyrazolo[3,4-b]pyridine ring, which is substituted by a 2-fluorobenzyl and 4,6-diamino-5-[(methoxycarbonyl)amino]pyrimidin-2-yl groups at positions 1 and 3, respectively .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Suzuki reactions and Miyaura borylation reactions . These reactions are used to couple different components of the molecule together .
科学的研究の応用
Anticancer Activity
Compounds structurally related to N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide have been extensively studied for their anticancer properties. Research has demonstrated that these compounds exhibit significant inhibitory effects on various cancer cell lines, including colon, lung, breast, and liver cancers. The mode of action often involves the inhibition of critical enzymes or pathways essential for cancer cell proliferation and survival, such as DNA gyrase in Mycobacterium tuberculosis, which is analogous to targeting similar mechanisms in cancer cells (Jeankumar et al., 2013), (Hassan et al., 2015).
Anti-Inflammatory and Antinociceptive Activities
Some derivatives have been shown to possess anti-inflammatory and antinociceptive activities, which could make them potential candidates for the development of new analgesic and anti-inflammatory drugs. These activities are evaluated through models like rat paw edema and thermal stimulus techniques, highlighting the therapeutic potential of these compounds in managing pain and inflammation without the high ulcerogenic activity associated with many conventional treatments (Alam et al., 2010).
Antibacterial Agents
The structural analogs of this compound have been investigated for their antibacterial properties. These compounds target bacterial enzymes and pathways, offering a potential route for the development of new antibacterial agents, especially in the face of rising antibiotic resistance. The compounds' effectiveness against a variety of bacterial strains underscores their potential as a basis for developing novel antibacterial therapies (Palkar et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2S/c1-12-17(30-13(2)25-12)19(28)22-7-8-27-18-15(9-24-27)20(29)26(11-23-18)10-14-5-3-4-6-16(14)21/h3-6,9,11H,7-8,10H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZVQLGSDLFZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-chlorophenyl)sulfinyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2443316.png)
![5-CHLORO-N-(4-{[4-(5-CHLOROTHIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B2443318.png)

![N-cyclopropyl-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2443323.png)

![2-({1-[2-(piperidin-1-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2443325.png)
![(2E)-3-[4-(Allyloxy)-3,5-dichlorophenyl]acrylic acid](/img/structure/B2443328.png)
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2443329.png)

![2-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2443332.png)
![(4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2443333.png)



